3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
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Description
3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a useful research compound. Its molecular formula is C13H13F3N2O and its molecular weight is 270.255. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoxalin-2(1h)-ones, a class of compounds to which this compound belongs, have been found to possess diverse biological activities and chemical properties .
Mode of Action
The mode of action of this compound is primarily through the C-3 functionalization of quinoxalin-2(1H)-ones . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . The reaction proceeds via a radical process .
Biochemical Pathways
The c-3 functionalization of quinoxalin-2(1h)-ones has been found to offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
Result of Action
Quinoxalin-2(1h)-ones have been found to possess diverse biological activities and chemical properties .
Action Environment
The transition from metal-catalyzed to metal-free methodologies in the c-3 functionalization of quinoxalin-2(1h)-ones suggests an environmentally benign synthetic route in organic chemistry .
Biochemical Analysis
Biochemical Properties
It has been found that the compound can undergo C-3 functionalization . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of the compound . The functionalization of the compound offers robust applications in the medicinal, pharmaceutical, and agriculture industry .
Molecular Mechanism
It has been suggested that the compound undergoes a C3–H acylation under thermo conditions promoted by PIDA . This reaction proceeds via a radical process .
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)8-4-5-10-9(7-8)17-12(19)11-3-1-2-6-18(10)11/h4-5,7,11H,1-3,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHALYHZSSJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326632 |
Source
|
Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666260 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009240-54-3 |
Source
|
Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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